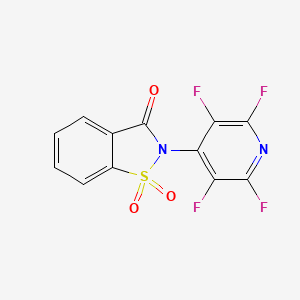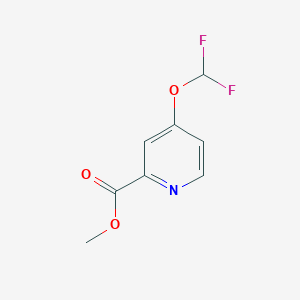
methyl 4-(difluoromethoxy)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 4-(difluoromethoxy)pyridine-2-carboxylate is an organic compound with the molecular formula C8H7F2NO3 It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a difluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(difluoromethoxy)pyridine-2-carboxylate typically involves the reaction of 4-hydroxypicolinic acid with difluoromethyl ether in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Starting Material: 4-hydroxypicolinic acid
Reagent: Difluoromethyl ether
Catalyst/Base: Potassium carbonate or sodium hydride
Solvent: Anhydrous dimethylformamide (DMF)
Reaction Conditions: Reflux for several hours
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions: methyl 4-(difluoromethoxy)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 4-(difluoromethoxy)picolinic acid
Reduction: 4-(difluoromethoxy)picolinyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
methyl 4-(difluoromethoxy)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials with unique properties, such as increased stability and resistance to degradation.
作用機序
The mechanism of action of methyl 4-(difluoromethoxy)pyridine-2-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
methyl 4-(difluoromethoxy)pyridine-2-carboxylate can be compared with other similar compounds, such as:
- Methyl 5-(difluoromethoxy)picolinate
- Methyl 6-(difluoromethoxy)picolinate
- Methyl 3-(difluoromethoxy)picolinate
Uniqueness: The position of the difluoromethoxy group on the pyridine ring significantly affects the compound’s chemical properties and biological activity. This compound is unique due to its specific substitution pattern, which can lead to different reactivity and interactions compared to its isomers.
特性
分子式 |
C8H7F2NO3 |
|---|---|
分子量 |
203.14 g/mol |
IUPAC名 |
methyl 4-(difluoromethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7F2NO3/c1-13-7(12)6-4-5(2-3-11-6)14-8(9)10/h2-4,8H,1H3 |
InChIキー |
DEDDVJYIFRNDRK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=CC(=C1)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


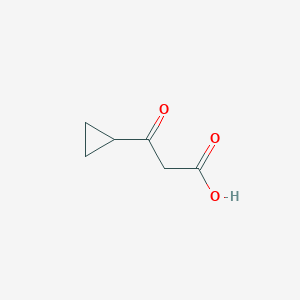
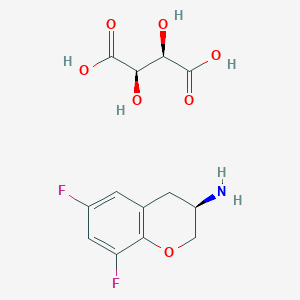
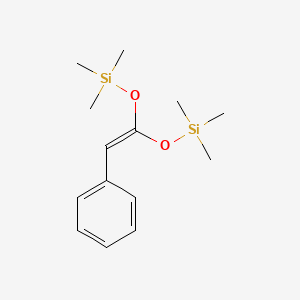
![2-[4-(Thien-2-ylcarbonyl)phenyl]propiononitrile](/img/structure/B8787959.png)
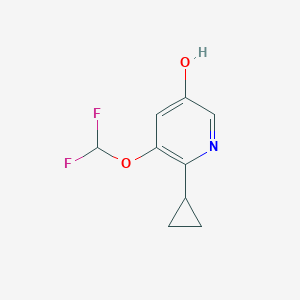
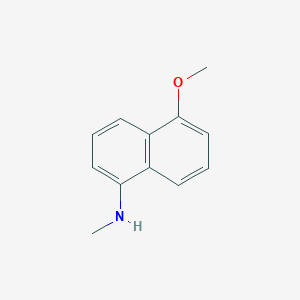
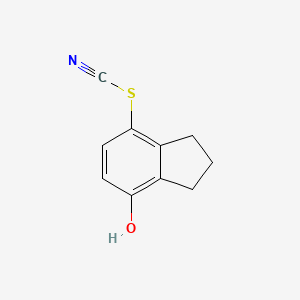

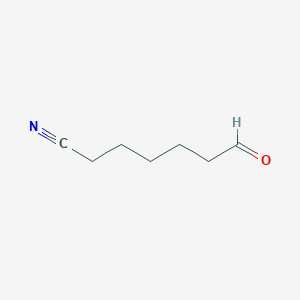
![Methyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate](/img/structure/B8788001.png)

![4-Piperidinone, 1-[2-(2-thienyl)ethyl]-](/img/structure/B8788013.png)
![3-Ethoxy-spiro[3.4]octa-2,6-dien-1-one](/img/structure/B8788019.png)
